molecular formula C16H16BrNO2 B5738984 N-benzyl-3-bromo-4-ethoxybenzamide

N-benzyl-3-bromo-4-ethoxybenzamide

Cat. No.: B5738984
M. Wt: 334.21 g/mol
InChI Key: DIIOHPWBYIARRJ-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-4-ethoxybenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a bromine atom at the 3-position, and an ethoxy group at the 4-position of the benzamide core. This structure confers unique physicochemical properties, including moderate polarity due to the ethoxy and bromine substituents, which influence solubility and reactivity.

Properties

IUPAC Name

N-benzyl-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-2-20-15-9-8-13(10-14(15)17)16(19)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOHPWBYIARRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-4-ethoxybenzamide typically involves the bromination of a benzyl-substituted benzamide precursor. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide to facilitate the bromination process . The resulting brominated product is then subjected to further reactions to introduce the ethoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Benzamides: Formed through substitution reactions.

    Biaryl Compounds: Resulting from coupling reactions.

    Quinones and Amines: Produced through oxidation and reduction reactions, respectively.

Scientific Research Applications

N-benzyl-3-bromo-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and ethoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and safety-related differences between N-benzyl-3-bromo-4-ethoxybenzamide and three analogous compounds:

Compound Name Substituents Functional Groups Safety Profile Key References
This compound - 3-Bromo
- 4-Ethoxy
- N-Benzyl
Amide, Ether, Halide Data not available N/A
N-(4-Benzamidophenyl)-3-bromo-4-ethoxybenzamide - 3-Bromo
- 4-Ethoxy
- N-(4-Benzamidophenyl)
Amide, Ether, Halide, Aromatic amine Unreported; likely higher polarity
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide - 4-Amino
- 3-Benzyloxy
- N,N-Dimethyl
Amide, Ether, Amine No known hazards; non-reactive under standard conditions
4-Bromo-N-butyl-3-methoxybenzamide - 4-Bromo
- 3-Methoxy
- N-Butyl
Amide, Ether, Halide Requires standard handling precautions (e.g., ventilation)

Structural and Reactivity Comparisons

  • Halogen Position and Reactivity :
    Bromine at the 3-position (target compound) vs. 4-position (4-bromo-N-butyl-3-methoxybenzamide) alters electronic effects. The 3-bromo substituent may enhance electrophilic substitution resistance compared to para-substituted analogs .
  • Amide Substituents: N-Benzyl (target) vs. N-butyl (4-bromo-N-butyl-3-methoxybenzamide) or N,N-dimethyl (4-amino-3-(benzyloxy)-N,N-dimethylbenzamide) groups influence steric bulk and hydrogen-bonding capacity. Dimethyl substitution reduces crystallinity, as seen in ’s compound .

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